Allo-aca (TFA)

Description

BenchChem offers high-quality Allo-aca (TFA) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Allo-aca (TFA) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

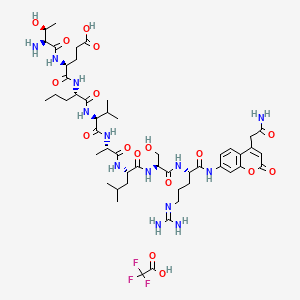

2D Structure

Properties

Molecular Formula |

C50H76F3N13O17 |

|---|---|

Molecular Weight |

1188.2 g/mol |

IUPAC Name |

(4S)-4-[[(2S,3S)-2-amino-3-hydroxybutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[4-(2-amino-2-oxoethyl)-2-oxochromen-7-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C48H75N13O15.C2HF3O2/c1-8-10-29(56-42(70)31(14-15-36(65)66)58-46(74)38(50)25(7)63)43(71)61-39(23(4)5)47(75)54-24(6)40(68)59-32(17-22(2)3)44(72)60-33(21-62)45(73)57-30(11-9-16-53-48(51)52)41(69)55-27-12-13-28-26(18-35(49)64)19-37(67)76-34(28)20-27;3-2(4,5)1(6)7/h12-13,19-20,22-25,29-33,38-39,62-63H,8-11,14-18,21,50H2,1-7H3,(H2,49,64)(H,54,75)(H,55,69)(H,56,70)(H,57,73)(H,58,74)(H,59,68)(H,60,72)(H,61,71)(H,65,66)(H4,51,52,53);(H,6,7)/t24-,25-,29-,30-,31-,32-,33-,38-,39-;/m0./s1 |

InChI Key |

RXSGEFCZRUFXLM-LJOVWZGLSA-N |

Isomeric SMILES |

CCC[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H]([C@H](C)O)N.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CCCC(C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)N.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Foundational & Exploratory

The Mechanism of Action of Allo-aca (TFA): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allo-aca (TFA) is a synthetic peptidomimetic that acts as a potent and specific antagonist of the leptin receptor (ObR). By competitively binding to the receptor, Allo-aca effectively blocks leptin-induced signaling pathways, thereby inhibiting the diverse physiological and pathological processes mediated by this adipokine. This technical guide provides an in-depth exploration of the mechanism of action of Allo-aca, presenting key quantitative data, summarizing experimental methodologies, and visualizing the intricate signaling cascades involved.

Core Mechanism of Action: Leptin Receptor Antagonism

Allo-aca is a leptin peptidomimetic designed to antagonize the leptin receptor.[1][2] Its primary mechanism of action is the competitive inhibition of leptin binding to its receptor, ObR.[3] This blockade prevents the conformational changes in the receptor necessary for the initiation of downstream intracellular signaling. The remarkable in vivo activity of Allo-aca is attributed to its exceptionally tight binding to the leptin receptor binding domain.[3]

The antagonism of the leptin receptor by Allo-aca has been demonstrated to inhibit a range of leptin-induced cellular responses, including proliferation, migration, and angiogenesis.[1][4][5] This makes Allo-aca a valuable tool for studying the roles of leptin in various physiological and disease contexts, and a potential therapeutic candidate for conditions driven by excessive leptin signaling, such as certain types of cancer and ophthalmic diseases.[1][4]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the in vitro and in vivo efficacy of Allo-aca (TFA).

Table 1: In Vitro Efficacy of Allo-aca (TFA)

| Parameter | Cell Line | Effect | Value | Reference |

| IC50 | MCF-7 (Breast Cancer) | Inhibition of leptin-induced proliferation | 200 pM | [1] |

| Effective Concentration | MDA-MB-231 (Breast Cancer) | Inhibition of leptin-induced proliferation | 50 pM | [1] |

| Effective Concentration | RF/6A and BCE (Ocular Endothelial Cells) | Reduction of VEGF-dependent leptin mRNA expression | 250 nmol/L | [4] |

| Effective Concentration | RF/6A (Retinal Endothelial Cells) | Inhibition of VEGF-induced chemotaxis and chemokinesis | 100–250 nmol/L | [4] |

Table 2: In Vivo Efficacy of Allo-aca (TFA) in an MDA-MB-231 Orthotopic Mouse Xenograft Model

| Dose | Administration Route | Effect | Metric | Value | Reference |

| 0.1 mg/kg/day | Subcutaneous | Increased average survival time | Days | 24 | [1] |

| 1 mg/kg/day | Subcutaneous | Increased average survival time | Days | 28.1 | [1] |

| Untreated Control | - | Average survival time | Days | 15.4 | [1] |

Table 3: Binding Affinity of Allo-aca to the Human Leptin Receptor

| Parameter | Description | Value | Reference |

| k_a | Association rate constant | 5 x 10(5) M(-1) s(-1) | [3] |

| k_diss | Dissociation rate constant | 1.5 x 10(-4) s(-1) | [3] |

Key Signaling Pathways Modulated by Allo-aca (TFA)

Allo-aca exerts its effects by inhibiting the activation of several key signaling pathways downstream of the leptin receptor. The binding of leptin to ObR typically triggers the activation of the Janus kinase 2 (JAK2), which in turn phosphorylates tyrosine residues on the intracellular domain of the receptor. These phosphorylated sites serve as docking stations for various signaling proteins, leading to the activation of multiple cascades, including the JAK/STAT, PI3K/AKT, and MAPK/ERK pathways. Allo-aca, by preventing the initial ligand-receptor interaction, effectively abrogates the activation of these pathways.

Inhibition of the JAK/STAT Pathway

The JAK/STAT pathway is a primary signaling route for leptin. Upon leptin binding, JAK2 phosphorylates STAT3 (Signal Transducer and Activator of Transcription 3), which then dimerizes and translocates to the nucleus to regulate the transcription of target genes involved in cell proliferation and survival. An analog of Allo-aca, d-Ser, has been shown to inhibit the leptin-induced phosphorylation of JAK2 and STAT3.

Inhibition of the PI3K/AKT Pathway

The PI3K/AKT pathway, crucial for cell growth and survival, is also activated by leptin. Allo-aca's analog, d-Ser, has been demonstrated to inhibit the leptin-induced activation of this pathway.

Inhibition of the MAPK/ERK Pathway

The MAPK/ERK pathway, which regulates cell proliferation and differentiation, is another target of leptin signaling. The inhibitory action of Allo-aca's analog, d-Ser, extends to this pathway as well.

Experimental Protocols

The following are summarized methodologies for key experiments cited in the literature. These descriptions are intended to provide an overview of the experimental approaches used to characterize the mechanism of action of Allo-aca (TFA).

Cell Proliferation Assay

-

Objective: To determine the effect of Allo-aca on leptin-induced cancer cell proliferation.

-

Cell Lines: MDA-MB-231 and MCF-7 human breast cancer cells.

-

Methodology Summary:

-

Cells are seeded in 96-well plates and allowed to attach overnight.

-

The medium is replaced with a serum-free medium for 24 hours to synchronize the cells.

-

Cells are then treated with leptin in the presence or absence of varying concentrations of Allo-aca.

-

After a specified incubation period (e.g., 72 hours), cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

The absorbance is measured at a specific wavelength, and the percentage of cell viability is calculated relative to untreated controls. The IC50 value is determined from the dose-response curve.

-

In Vivo Tumor Xenograft Model

-

Objective: To evaluate the in vivo efficacy of Allo-aca in a mouse model of triple-negative breast cancer.

-

Animal Model: Female athymic nude mice.

-

Methodology Summary:

-

MDA-MB-231 cells are injected into the mammary fat pad of the mice.

-

Once tumors reach a palpable size, mice are randomized into treatment and control groups.

-

Allo-aca is administered subcutaneously at specified doses (e.g., 0.1 and 1 mg/kg/day).

-

Tumor growth is monitored regularly by caliper measurements.

-

The primary endpoint is overall survival, and the survival times of the different treatment groups are compared.

-

Surface Plasmon Resonance (SPR)

-

Objective: To determine the binding kinetics of Allo-aca to the human leptin receptor.

-

Methodology Summary:

-

A biotin-labeled version of Allo-aca is immobilized on a streptavidin-coated sensor chip.

-

The leptin receptor binding domain is flowed over the chip surface at various concentrations.

-

The association and dissociation of the receptor to and from the immobilized Allo-aca are monitored in real-time by measuring the change in the refractive index at the sensor surface.

-

The association rate constant (ka) and dissociation rate constant (kdiss) are calculated from the sensorgrams, and the equilibrium dissociation constant (KD) is determined (KD = kdiss/ka).

-

Conclusion

Allo-aca (TFA) is a potent and specific leptin receptor antagonist that effectively blocks leptin-induced signaling through the JAK/STAT, PI3K/AKT, and MAPK/ERK pathways. Its high binding affinity for the leptin receptor translates to significant in vitro and in vivo efficacy in preclinical models of cancer and other diseases. The data and methodologies summarized in this guide provide a comprehensive overview of the mechanism of action of Allo-aca, highlighting its potential as a valuable research tool and a promising therapeutic candidate. Further investigation into its clinical applications is warranted.

References

- 1. Efficacy of a leptin receptor antagonist peptide in a mouse model of triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Designer Leptin Receptor Antagonist Allo-aca Inhibits VEGF Effects in Ophthalmic Neoangiogenesis Models [frontiersin.org]

- 5. Designer Leptin Receptor Antagonist Allo-aca Inhibits VEGF Effects in Ophthalmic Neoangiogenesis Models - PMC [pmc.ncbi.nlm.nih.gov]

Allo-aca Peptide: A Technical Guide for Researchers

An In-depth Analysis of the Structure, Sequence, and Therapeutic Potential of a Potent Leptin Receptor Antagonist

Abstract

The allo-aca peptide has emerged as a significant research tool and a promising therapeutic candidate due to its potent and specific antagonism of the leptin receptor (ObR). This technical guide provides a comprehensive overview of the allo-aca peptide, detailing its structure, sequence, and mechanism of action. It includes a compilation of key quantitative data, detailed experimental protocols, and a visual representation of its impact on intracellular signaling pathways, intended for researchers, scientists, and professionals in drug development.

Introduction

Leptin, a hormone primarily produced by adipose tissue, plays a crucial role in regulating energy balance, neuroendocrine function, and metabolism. However, aberrant leptin signaling has been implicated in the pathophysiology of various diseases, including cancer and ophthalmic neovascularization. The development of effective leptin receptor antagonists is therefore of significant interest. Allo-aca is a designer peptidomimetic that has demonstrated remarkable efficacy in blocking leptin-induced cellular responses, exhibiting picomolar activities in various cellular systems.[1] This document serves as a technical resource on the allo-aca peptide.

Allo-aca Peptide: Structure and Sequence

Allo-aca is a short, synthetic peptidomimetic designed as a potent antagonist of the leptin receptor.[2] Its sequence incorporates non-natural amino acids to enhance stability and activity.

Sequence: H-alloThr-Glu-Nva-Val-Ala-Leu-Ser-Arg-Aca-NH₂[2]

Structural Features:

-

alloThr (allo-Threonine): A non-proteinogenic stereoisomer of threonine.

-

Nva (Norvaline): An analog of the amino acid valine.

-

Aca (ε-aminocaproic acid): A non-proteinogenic amino acid that acts as a linker.

A biotinylated version of allo-aca has also been synthesized for experimental purposes, with the following sequence: H-alloThr-Glu-Nva-Val-Ala-Leu-Ser-Arg-Aca-Lys(biotin)-NH₂.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for the allo-aca peptide, providing insights into its biological activity and pharmacokinetic profile.

Table 1: In Vitro Biological Activity of Allo-aca

| Parameter | Cell Line | Value | Reference |

| IC₅₀ (Leptin-induced proliferation) | MCF-7 | 200 pM | [4] |

| Inhibition of leptin-induced proliferation | MDA-MB-231 | 50 pM | [4] |

| Inhibition of VEGF-dependent leptin mRNA expression | RF/6A and BCE cells | 250 nmol/L | [2][4] |

| Anti-proliferation activity | Chronic myeloid leukemia cell line | Picomolar range | [1][3] |

Table 2: Leptin Receptor Binding Kinetics of Biotinylated Allo-aca

| Parameter | Value | Reference |

| Association rate constant (kₐ) | 5 x 10⁵ M⁻¹s⁻¹ | [1][3] |

| Dissociation rate constant (kₑₓᵢₜ) | 1.5 x 10⁻⁴ s⁻¹ | [1][3] |

Table 3: Pharmacokinetic Properties of Allo-aca

| Parameter | Medium | Value | Reference |

| Half-life | Pooled human serum | < 30 minutes | [1][3] |

| Half-life | Bovine vitreous fluid | > 2 hours | [1][3] |

| Half-life | Human tears | 10 hours | [1][3] |

| Cₘₐₓ (in mouse plasma) | - | 8.9 µg/mL at 5 minutes | [1][3] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving the allo-aca peptide, based on published literature.

Solid-Phase Peptide Synthesis of Allo-aca

The allo-aca peptide is synthesized using solid-phase methods.[3]

Materials:

-

TentaGel S-Ram-Fmoc resin

-

Fmoc-protected amino acids (including Fmoc-alloThr-OH, Fmoc-Nva-OH, and Fmoc-Aca-OH)

-

Acylating amino acids

-

Microwave-assisted peptide synthesizer (e.g., CEM Liberty) or automated peptide synthesizer (e.g., Protein Technologies PS3)

-

Reagents for Fmoc deprotection, coupling, and cleavage.

Protocol:

-

The peptide chain is assembled on a TentaGel S-Ram-Fmoc resin.

-

Fmoc chemistry is used throughout the synthesis.

-

A 4-molar excess of the acylating amino acids is used for coupling reactions.

-

For the biotinylated analog, the C-terminal lysine is incorporated as Fmoc-Lys(Dde)-OH. The Dde protecting group is removed with 2% hydrazine, followed by overnight coupling of biotin.

-

Following chain assembly, the peptide is cleaved from the resin and purified.

In Vivo Pharmacokinetic Study in Mice

This protocol describes the assessment of allo-aca's pharmacokinetic profile in mice.[5]

Subjects:

-

Female CD-1 mice (20 g)

Protocol:

-

Allo-aca is dissolved in sterile saline solution at a concentration of 0.2 mg/mL.

-

Each mouse is inoculated subcutaneously with 40 µg of the peptide (2 mg/kg total body weight).

-

Blood samples (approximately 50 µL) are collected from the tail vein at 0, 2, 5, 10, 30, 60, 120, and 240 minutes post-administration into serum separator tubes containing EDTA.

-

Peptide concentrations in the plasma samples are quantified using a combination of nanohigh-performance liquid chromatography and mass spectrometry.

Signaling Pathway Inhibition by Allo-aca

Allo-aca exerts its antagonistic effects by blocking leptin-induced intracellular signaling pathways. The peptide has been shown to inhibit several key pathways, including JAK/STAT3, MAPK/ERK1/2, and PI3K/AKT.[6]

Caption: Allo-aca inhibits leptin-induced signaling pathways.

Conclusion

Allo-aca is a well-characterized leptin receptor antagonist with potent in vitro and in vivo activity. Its unique structure and sequence contribute to its high affinity for the leptin receptor and its ability to effectively block downstream signaling. The data and protocols presented in this guide provide a valuable resource for researchers investigating leptin signaling and for those involved in the development of novel therapeutics targeting the leptin pathway. Further research into analogs of allo-aca, such as the peripherally restricted d-Ser, may lead to the development of even more targeted and effective treatments for a range of diseases.[6]

References

- 1. The designer leptin antagonist peptide Allo-aca compensates for short serum half-life with very tight binding to the receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Designer Leptin Receptor Antagonist Allo-aca Inhibits VEGF Effects in Ophthalmic Neoangiogenesis Models [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Designer peptide antagonist of the leptin receptor with peripheral antineoplastic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of Allo-aca Peptide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Allo-aca is a potent and specific peptidomimetic antagonist of the leptin receptor (ObR). This document provides a comprehensive overview of the discovery, development, and mechanism of action of Allo-aca. It includes a summary of its in vitro and in vivo efficacy, pharmacokinetic properties, and detailed experimental protocols for its synthesis and evaluation. Furthermore, this guide elucidates the key signaling pathways modulated by Allo-aca through detailed diagrams, offering a valuable resource for researchers in the fields of oncology, metabolism, and drug discovery.

Introduction

Leptin, a pleiotropic hormone primarily secreted by adipocytes, plays a crucial role in the regulation of energy homeostasis. However, emerging evidence has implicated leptin in various pathological processes, including tumorigenesis and angiogenesis. The leptin receptor, ObR, is frequently overexpressed in several cancer types, and its activation by leptin can promote cell proliferation, migration, and survival. Consequently, the development of potent and specific ObR antagonists has become a promising therapeutic strategy. Allo-aca emerged from these efforts as a novel peptidomimetic with high affinity and selectivity for ObR, effectively blocking leptin-induced signaling.

Discovery and Physicochemical Properties

Allo-aca is a synthetically designed peptide analog. Its structure is optimized for potent antagonism of the human leptin receptor.

Table 1: Physicochemical Properties of Allo-aca

| Property | Value |

| Molecular Formula | C44H81N13O11 |

| Molecular Weight | 976.2 g/mol |

| Sequence | H-alloThr-Glu-Nva-Val-Ala-Leu-Ser-Arg-Aca-NH2 |

| Purity | >95% (typically ≥99.82%) |

| Appearance | White to off-white powder |

| Solubility | Soluble in water |

In Vitro Efficacy

Allo-aca has demonstrated potent inhibitory effects on the proliferation of various cancer cell lines that overexpress the leptin receptor.

Table 2: In Vitro Activity of Allo-aca

| Cell Line | Cancer Type | Assay | IC50 / Effective Concentration | Reference |

| MDA-MB-231 | Triple-Negative Breast Cancer | Proliferation Assay | 50 pM | [1] |

| MCF-7 | Estrogen Receptor-Positive Breast Cancer | Proliferation Assay | 200 pM | [1] |

| K562 | Chronic Myeloid Leukemia | Proliferation Assay | - | |

| RF/6A | Retinal Endothelial Cells | Chemotaxis and Chemokinesis | 100-250 nmol/L | [1] |

| RF/6A and BCE | Retinal and Corneal Endothelial Cells | VEGF-induced Leptin mRNA Expression | 250 nmol/L | [1] |

In Vivo Efficacy and Pharmacokinetics

In vivo studies have corroborated the anti-tumor and anti-angiogenic potential of Allo-aca in various animal models.

Table 3: In Vivo Efficacy of Allo-aca

| Animal Model | Condition | Dosing Regimen | Key Findings | Reference |

| MDA-MB-231 Orthotopic Mouse Xenograft | Triple-Negative Breast Cancer | 0.1 and 1 mg/kg/day, subcutaneous | Significantly extended average survival time from 15.4 days to 24 and 28.1 days, respectively. | [1] |

| Rat Laser-Induced Choroidal Neovascularization | Ophthalmic Neoangiogenesis | 5 µ g/eye , intravitreal | Significantly reduced pathological vascularization, with efficacy similar to an anti-VEGF antibody. |

Table 4: Pharmacokinetic Parameters of Allo-aca

| Parameter | Value | Animal Model | Reference |

| Half-life (Human Serum) | < 30 minutes | In vitro | |

| Half-life (Mouse Plasma) | Undetectable beyond 30 minutes | CD-1 Mice | |

| Cmax | 8.9 µg/mL (at 5 minutes) | CD-1 Mice (2 mg/kg, s.c.) | |

| Half-life (Bovine Vitreous Fluid) | > 2 hours | In vitro | |

| Half-life (Human Tears) | ~10 hours | In vitro |

Table 5: Binding Kinetics of Allo-aca to Human Leptin Receptor (Surface Plasmon Resonance)

| Parameter | Value | Reference |

| Association Rate Constant (ka) | 5 x 105 M-1s-1 | |

| Dissociation Rate Constant (kdiss) | 1.5 x 10-4 s-1 |

Mechanism of Action: Signaling Pathway Modulation

Allo-aca exerts its biological effects by competitively inhibiting the binding of leptin to the ObR, thereby blocking the activation of downstream signaling cascades crucial for cell growth, proliferation, and survival. The primary pathways affected are the JAK/STAT, MAPK/ERK, and PI3K/AKT pathways.

Caption: Allo-aca competitively inhibits leptin binding to ObR, blocking downstream signaling.

Experimental Protocols

Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)

Allo-aca is synthesized using standard Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis methodology.

Materials:

-

Fmoc-protected amino acids (including Fmoc-allo-Thr-OH and Fmoc-Aca-OH)

-

Rink Amide resin

-

Coupling reagents (e.g., HBTU, HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Piperidine solution (20% in DMF)

-

Dimethylformamide (DMF), Dichloromethane (DCM)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)

-

Diethyl ether

-

HPLC system for purification

-

Mass spectrometer for characterization

Protocol:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling: Activate the first Fmoc-protected amino acid (Fmoc-Aca-OH) with a coupling reagent (e.g., HBTU/HOBt) and DIPEA in DMF. Add the activated amino acid to the resin and allow it to react for 1-2 hours. Monitor the coupling reaction using a ninhydrin test.

-

Washing: Wash the resin with DMF and DCM to remove excess reagents.

-

Repeat Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the Allo-aca sequence.

-

Final Deprotection: After the final amino acid is coupled, remove the terminal Fmoc group.

-

Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase HPLC.

-

Characterization: Confirm the identity and purity of the synthesized Allo-aca using mass spectrometry and analytical HPLC.

Caption: Solid-phase synthesis workflow for Allo-aca peptide.

In Vitro Cell Proliferation Assay (MTT Assay)

Materials:

-

MDA-MB-231 or MCF-7 cells

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Allo-aca stock solution

-

Leptin

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

DMSO

-

Plate reader

Protocol:

-

Cell Seeding: Seed MDA-MB-231 or MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Serum Starvation: Replace the growth medium with serum-free medium and incubate for 24 hours.

-

Treatment: Treat the cells with varying concentrations of Allo-aca for 1 hour. Then, add leptin (e.g., 50 ng/mL) to the respective wells and incubate for 48-72 hours. Include appropriate controls (untreated, leptin only).

-

MTT Addition: Add MTT reagent to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value of Allo-aca.

Western Blot Analysis

Materials:

-

MDA-MB-231 cells

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-pSTAT3, anti-STAT3, anti-pERK, anti-ERK, anti-pAKT, anti-AKT, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Treatment and Lysis: Treat MDA-MB-231 cells with Allo-aca and/or leptin as described for the proliferation assay. Lyse the cells with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

-

Electrotransfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Wash the membrane and add the chemiluminescent substrate.

-

Imaging: Visualize the protein bands using an imaging system.

In Vivo Orthotopic Xenograft Mouse Model

Materials:

-

Female immunodeficient mice (e.g., nude or SCID)

-

MDA-MB-231 cells

-

Matrigel

-

Allo-aca solution for injection

-

Calipers for tumor measurement

Protocol:

-

Cell Preparation: Resuspend MDA-MB-231 cells in a 1:1 mixture of serum-free medium and Matrigel.

-

Tumor Implantation: Inject the cell suspension into the mammary fat pad of the mice.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers regularly.

-

Treatment: Once the tumors reach a certain volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer Allo-aca or vehicle control subcutaneously daily.

-

Endpoint: Monitor the mice for tumor growth and overall health. Euthanize the mice when the tumors reach the predetermined endpoint or if the mice show signs of distress.

-

Analysis: Excise the tumors and other organs for further analysis (e.g., histology, western blot).

Caption: Workflow for the in vivo orthotopic xenograft mouse model.

Conclusion

Allo-aca is a promising leptin receptor antagonist with potent in vitro and in vivo anti-cancer and anti-angiogenic activities. Its ability to specifically block leptin-mediated signaling pathways highlights its therapeutic potential in leptin-dependent pathologies. This technical guide provides a comprehensive resource for researchers interested in further investigating the biological activities and therapeutic applications of Allo-aca. The detailed protocols and pathway diagrams serve as a foundation for future studies aimed at elucidating its full clinical potential.

References

In Vivo Applications of Allo-aca, a Potent Leptin Antagonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of in vivo studies utilizing Allo-aca, a peptidomimetic antagonist of the leptin receptor. Allo-aca has emerged as a critical tool in elucidating the physiological and pathological roles of leptin, with significant therapeutic potential in oncology and metabolic diseases. This document synthesizes quantitative data from key preclinical studies, details experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.

Core Findings at a Glance

Allo-aca has demonstrated significant efficacy in various in vivo models, effectively blocking leptin signaling.[1] Notably, it has been shown to extend survival in cancer models and reduce hypertension in a model of polygenic obesity.[1][2] Despite a short plasma half-life, its potent in vivo activity is attributed to its exceptionally tight binding to the leptin receptor.[3]

Quantitative Data from In Vivo Studies

The following tables summarize the key quantitative data from representative in vivo studies investigating the efficacy and pharmacokinetics of Allo-aca.

Table 1: Efficacy of Allo-aca in a Triple-Negative Breast Cancer Xenograft Model

| Parameter | Control | Allo-aca (0.1 mg/kg/day) | Allo-aca (1 mg/kg/day) |

| Animal Model | MDA-MB-231 orthotopic mouse xenograft | MDA-MB-231 orthotopic mouse xenograft | MDA-MB-231 orthotopic mouse xenograft |

| Administration | Subcutaneous | Subcutaneous | Subcutaneous |

| Average Survival | 15.4 days | 24 days | 28.1 days |

| Data from Otvos L Jr, et al. Eur J Cancer. 2011.[1] |

Table 2: Effects of Allo-aca on Mean Arterial Pressure in a Model of Polygenic Obesity

| Parameter | Baseline | Allo-aca Treatment |

| Animal Model | Male New Zealand Obese (NZO) mice | Male New Zealand Obese (NZO) mice |

| Dosage | N/A | 0.2 mg/kg, twice daily |

| Administration | N/A | Subcutaneous |

| Mean Arterial Pressure (light phase) | 134.9 ± 3.1 mmHg | 124.9 ± 5.7 mmHg |

| Body Weight | No significant change | No significant change |

| Food Intake | No significant change | No significant change |

| Data from You et al. Front Physiol. 2021.[2] |

Table 3: Pharmacokinetic Profile of Allo-aca in CD-1 Mice

| Parameter | Value |

| Animal Model | Female CD-1 mice |

| Dosage | 2 mg/kg |

| Administration | Subcutaneous |

| Cmax (Peak Plasma Concentration) | 8.9 µg/mL |

| Time to Cmax | 5 minutes |

| Detection Limit | Undetectable beyond 1 hour |

| Receptor Binding (ka) | 5 x 10(5) M(-1) s(-1) |

| Receptor Dissociation (kdiss) | 1.5 x 10(-4) s(-1) |

| Data from Otvos L Jr, et al. Amino Acids. 2014.[3][4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of in vivo research. The following are protocols for key experiments cited in this guide.

Triple-Negative Breast Cancer Xenograft Model

-

Animal Model: Female immunodeficient mice (e.g., NOD/SCID or similar strains) are used to prevent rejection of human cancer cells.

-

Cell Line: MDA-MB-231 human breast cancer cells, which are triple-negative (ER-, PR-, HER2-), are cultured under standard conditions.

-

Tumor Implantation: A suspension of MDA-MB-231 cells (typically 1-5 x 10^6 cells in sterile PBS or Matrigel) is injected orthotopically into the mammary fat pad of the mice.

-

Treatment Protocol:

-

Once tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into control and treatment groups.

-

Allo-aca is dissolved in a sterile vehicle (e.g., saline).

-

The antagonist is administered subcutaneously daily at doses of 0.1 mg/kg and 1 mg/kg. The control group receives vehicle injections.[1]

-

-

Endpoint Measurement:

-

Tumor growth is monitored regularly (e.g., 2-3 times per week) using calipers to measure tumor dimensions (length and width). Tumor volume is calculated using the formula: (Length x Width²) / 2.

-

The primary endpoint is survival, with euthanasia performed when tumors reach a predetermined size or if the animal shows signs of distress.

-

Hypertension in a Polygenic Obesity Mouse Model

-

Animal Model: Male New Zealand Obese (NZO) mice, a model of polygenic obesity and hypertension, are used.[2]

-

Blood Pressure Measurement:

-

For continuous and accurate blood pressure monitoring, mice are surgically implanted with telemetry transmitters. The catheter of the transmitter is inserted into an artery (e.g., carotid or femoral artery), and the transmitter body is placed subcutaneously.

-

Mice are allowed to recover from surgery for at least one week before baseline blood pressure recordings are taken.[2]

-

-

Treatment Protocol:

-

Data Collection and Analysis:

-

Blood pressure and heart rate are continuously recorded via the telemetry system.

-

Data is typically analyzed for specific periods, such as the light phase (inactive period for mice) and dark phase (active period).

-

Body weight and food intake are monitored throughout the study to assess metabolic effects.[2]

-

Pharmacokinetic Study

-

Animal Model: Female CD-1 mice are commonly used for pharmacokinetic studies due to their genetic homogeneity.[4]

-

Drug Administration:

-

Sample Collection:

-

Analysis:

-

The concentration of Allo-aca in the plasma samples is quantified using a sensitive analytical method such as liquid chromatography-mass spectrometry (LC-MS).

-

The pharmacokinetic parameters, including Cmax, Tmax, and half-life, are then calculated from the concentration-time data.

-

Visualizing the Molecular and Experimental Landscape

Leptin Signaling Pathway and Allo-aca Antagonism

Leptin exerts its effects by binding to the long form of the leptin receptor (ObR), which activates several downstream signaling cascades, including the JAK/STAT, MAPK/ERK, and PI3K/AKT pathways.[5] Allo-aca acts as a competitive antagonist, binding to the leptin receptor and preventing the initiation of these downstream signals.

Caption: Leptin signaling cascade and the inhibitory action of Allo-aca.

General Experimental Workflow for In Vivo Allo-aca Studies

The following diagram outlines a typical workflow for conducting an in vivo study to evaluate the efficacy of Allo-aca.

Caption: A generalized workflow for in vivo experiments with Allo-aca.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Leptin Receptor Blockade Attenuates Hypertension, but Does Not Affect Ventilatory Response to Hypoxia in a Model of Polygenic Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The designer leptin antagonist peptide Allo-aca compensates for short serum half-life with very tight binding to the receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Designer peptide antagonist of the leptin receptor with peripheral antineoplastic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Pharmacokinetics and Pharmacodynamics of Allo-aca

For Researchers, Scientists, and Drug Development Professionals

Introduction: Allo-aca is a potent and specific peptide mimetic that acts as an antagonist to the leptin receptor (ObR).[1] It functions by blocking leptin signaling and has demonstrated efficacy in various in vitro and in vivo models, including those for cancer and ophthalmic neoangiogenesis.[1][2] This document provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data for Allo-aca, detailed experimental protocols, and visualizations of its mechanism of action.

Pharmacokinetics (PK)

The pharmacokinetic profile of Allo-aca is characterized by rapid absorption and a short serum half-life, which is compensated by its exceptionally tight binding to the leptin receptor.[3][4][5]

Absorption and Distribution: Following subcutaneous administration in mice, Allo-aca is rapidly absorbed, reaching peak plasma concentration within 5 minutes.[3][4][5] One study noted that a 2 mg/kg subcutaneous injection in CD-1 mice resulted in a maximum concentration (Cmax) of 8.9 µg/mL at 5 minutes, which corresponds to approximately 22% of the injected dose being present in circulation.[3][4][5] While it has a short duration in the bloodstream, its ability to cross the blood-brain barrier has been noted.[6] An analog, d-Ser, was developed to restrict distribution to the periphery.[6]

Metabolism and Excretion: Allo-aca is susceptible to rapid decomposition in serum. In pooled human serum, the peptide decomposed within 30 minutes.[3][4][5] Correspondingly, in pharmacokinetic studies in mice, it was undetectable in plasma one hour after subcutaneous administration.[3][4] The half-life can be extended in other biological fluids, such as bovine vitreous fluid (over 2 hours) and human tears (10 hours), suggesting potential for localized ophthalmic therapies.[4][5]

Quantitative Pharmacokinetic Data

| Parameter | Species | Dose & Route | Value | Source |

| Tmax (Time to Peak Concentration) | CD-1 Mouse | 2 mg/kg, SC | 5 minutes | [3][4] |

| Cmax (Peak Concentration) | CD-1 Mouse | 2 mg/kg, SC | 8.9 µg/mL | [4][5] |

| Serum Decomposition Time | Human (in vitro) | N/A | < 30 minutes | [3][4][5] |

| Time to Undetectable Levels | Mouse | 2 mg/kg, SC | > 1 hour | [3] |

| Half-life (Bovine Vitreous Fluid) | Bovine (in vitro) | N/A | > 2 hours | [4][5] |

| Half-life (Human Tears) | Human (in vitro) | N/A | 10 hours | [4][5] |

Experimental Protocol: Murine Pharmacokinetic Analysis

This protocol outlines the methodology for determining the pharmacokinetic profile of Allo-aca in mice following subcutaneous injection.

-

Animal Model: CD-1 mice are used for the study.

-

Dosing: Allo-aca is administered via subcutaneous injection at a dose of 2 mg/kg.

-

Sample Collection: Blood samples are collected from the tail vein at multiple time points (e.g., 0, 2, 5, 10, 30, and 60 minutes) post-injection. To obtain sufficient volume, blood from three animals may be pooled at each time point.[3]

-

Sample Processing: Plasma is separated from whole blood by centrifugation and stored at -80°C until analysis.

-

Quantification: The concentration of Allo-aca in plasma samples is quantified using a combination of nano-high performance liquid chromatography (nano-HPLC) and mass spectrometry (MS).[3]

-

Data Analysis: The resulting concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, and elimination half-life.

Pharmacodynamics (PD)

Allo-aca exerts its effects by acting as a direct antagonist at the leptin receptor (ObR), thereby inhibiting the downstream signaling pathways activated by leptin. This antagonism has been shown to suppress cell proliferation, migration, and angiogenesis.[1][2][6]

Mechanism of Action: Leptin binding to its receptor (ObR) typically activates several intracellular signaling cascades, including the JAK/STAT3, MAPK/ERK1/2, and PI3K/AKT pathways.[6] These pathways are crucial for cell growth, proliferation, and survival. Allo-aca competitively blocks leptin from binding to ObR, thus preventing the activation of these downstream effectors.[2][6] This inhibition has been demonstrated to reduce the proliferation of various cancer cell lines and suppress VEGF-induced angiogenic effects.[1][2][6]

Quantitative Pharmacodynamic Data

| Parameter | Cell Line / Model | Effect | Value | Source |

| IC50 | MCF-7 (Breast Cancer) | Inhibition of leptin-induced proliferation | 200 pM | [1] |

| Effective Concentration | MDA-MB-231 (Breast Cancer) | Inhibition of leptin-induced proliferation | 50 pM | [1] |

| Effective Concentration | RF/6A & BCE (Endothelial) | Reduction of VEGF-dependent effects | 100-250 nmol/L | [2] |

| Binding Affinity (ka) | Human Leptin Receptor | Association rate | 5 x 10^5 M^-1 s^-1 | [5] |

| Binding Affinity (kdiss) | Human Leptin Receptor | Dissociation rate | 1.5 x 10^-4 s^-1 | [5] |

| Receptor Half-Life | Human Leptin Receptor | Duration of binding | 110 minutes | [3] |

Experimental Protocol: In Vitro Cell Proliferation Assay

This protocol describes a method to assess the anti-proliferative activity of Allo-aca on cancer cells.

-

Cell Culture: MCF-7 human breast cancer cells are cultured in appropriate media until they reach approximately 80% confluency.

-

Seeding: Cells are seeded into 96-well plates at a specified density and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of Allo-aca. A positive control (leptin-induced proliferation) and a negative control (vehicle) are included.

-

Incubation: The plates are incubated for a period of 24-72 hours to allow for cell proliferation.

-

Proliferation Measurement: Cell proliferation is quantified using a standard method, such as the MTT or BrdU assay, which measures metabolic activity or DNA synthesis, respectively.

-

Data Analysis: The absorbance is read using a plate reader. The results are expressed as a percentage of the control, and the IC50 value (the concentration of Allo-aca that inhibits 50% of cell proliferation) is calculated from the dose-response curve.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Frontiers | Designer Leptin Receptor Antagonist Allo-aca Inhibits VEGF Effects in Ophthalmic Neoangiogenesis Models [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The designer leptin antagonist peptide Allo-aca compensates for short serum half-life with very tight binding to the receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Designer peptide antagonist of the leptin receptor with peripheral antineoplastic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Stability and Solubility of Allo-aca (TFA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allo-aca (TFA), a potent and specific leptin receptor antagonist peptide, has garnered significant interest in various research fields, including oncology and ophthalmology.[1][2] As a peptidomimetic, it effectively blocks leptin signaling and its downstream effects in numerous in vitro and in vivo models.[1][2] This technical guide provides a comprehensive overview of the stability and solubility properties of Allo-aca (TFA), along with detailed experimental protocols and an exploration of its mechanism of action. All quantitative data is summarized for clarity, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.

Chemical Structure and Properties

Allo-aca is a synthetic peptide with the sequence {H-allo}-TE-{Nva}-VALSR-{Aca}-NH2. The trifluoroacetic acid (TFA) salt form is commonly used. The non-standard amino acid residues are:

-

{H-allo} : Allo-Threonine

-

{Nva} : Norvaline

-

{Aca} : 6-Aminocaproic acid

The molecular formula of the TFA salt is C50H76F3N13O17, and its molecular weight is 1188.21 g/mol .[3]

Solubility Properties

The solubility of a peptide is a critical parameter for its handling, formulation, and biological activity. While specific quantitative solubility data for Allo-aca (TFA) across a range of pH values and in various organic solvents is not extensively published, general principles of peptide solubility can be applied. A supplier, MedChemExpress, indicates that Allo-aca is soluble in DMSO and water at 50 mg/mL, noting that ultrasonic treatment may be necessary and that hygroscopic DMSO can impact solubility.[1]

General Guidelines for Solubilizing Allo-aca (TFA)

Based on its amino acid composition, Allo-aca is a basic peptide. To determine this, a charge is assigned to each acidic and basic residue at a neutral pH.

-

Acidic residues (-1): Glutamic acid (E) and the C-terminal carboxyl group.

-

Basic residues (+1): Arginine (R) and the N-terminal amino group.

Following this, Allo-aca has a net positive charge, categorizing it as a basic peptide. For such peptides, the following solubilization strategy is recommended:

-

Initial Solvent: Attempt to dissolve the peptide in sterile, distilled water.

-

Acidic Conditions: If solubility in water is limited, the addition of a small amount of a dilute acidic solution, such as 10% acetic acid, can improve solubility.

-

Organic Solvents: For highly hydrophobic peptides, a small amount of an organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) can be used to initially dissolve the peptide, followed by dilution with an aqueous buffer.

Solubility Testing Protocol

A general protocol for testing the solubility of a peptide like Allo-aca (TFA) is outlined below. It is always recommended to test the solubility on a small aliquot of the peptide before dissolving the entire sample.

Table 1: General Peptide Solubility Testing Protocol

| Step | Procedure | Notes |

| 1 | Sample Preparation | Weigh a small, precise amount of lyophilized Allo-aca (TFA) powder. |

| 2 | Initial Solvent Addition | Add a small volume of the primary solvent to be tested (e.g., sterile water) to achieve a high concentration (e.g., 10 mg/mL). |

| 3 | Agitation | Vortex or sonicate the sample to aid dissolution. |

| 4 | Visual Inspection | Observe the solution for any visible particles. A clear solution indicates complete solubility at that concentration. |

| 5 | pH Adjustment (if necessary) | If the peptide is not soluble in water, add a small amount of a dilute acid (e.g., 10% acetic acid) dropwise while vortexing until the peptide dissolves. |

| 6 | Organic Solvent (if necessary) | If the peptide remains insoluble, use a minimal amount of an organic solvent (e.g., DMSO) to dissolve it, then slowly add the aqueous buffer of choice to the desired concentration. |

Experimental Workflow for Solubility Testing

Caption: Workflow for determining Allo-aca (TFA) solubility.

Stability Properties

The stability of Allo-aca (TFA) is a critical consideration for its storage and experimental use. As a peptide, it is susceptible to degradation through hydrolysis, oxidation, and enzymatic cleavage.

Storage and Handling

For long-term storage, lyophilized Allo-aca (TFA) should be kept at -20°C or -80°C.[4] Once in solution, it is recommended to aliquot the peptide and store it at -20°C to avoid repeated freeze-thaw cycles.[4] Stock solutions stored at -80°C are stable for up to 6 months, while those at -20°C are stable for up to 1 month.[5]

In Vitro and In Vivo Stability

A key study on the biochemical properties of Allo-aca revealed its stability in various biological fluids.

-

Human Serum: Allo-aca decomposes within 30 minutes in pooled human serum.[6]

-

Mouse Plasma: In pharmacokinetic studies, the peptide was undetectable beyond 30 minutes in mouse plasma.[6]

-

Bovine Vitreous Fluid: The half-life was extended to over 2 hours.[6]

-

Human Tears: The half-life was significantly longer, at 10 hours.[6]

This differential stability suggests that the enzymatic environment plays a significant role in the degradation of Allo-aca.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule. While specific forced degradation data for Allo-aca (TFA) is not publicly available, a general protocol for peptides is provided below. These studies typically involve exposing the peptide to harsh conditions such as acid, base, oxidation, heat, and light.

Table 2: General Protocol for Forced Degradation of Peptides

| Stress Condition | Typical Reagents and Conditions |

| Acid Hydrolysis | 0.1 M to 1 M HCl at room temperature or elevated temperature (e.g., 60°C) for a defined period. |

| Base Hydrolysis | 0.1 M to 1 M NaOH at room temperature. |

| Oxidation | 3% to 30% H2O2 at room temperature. |

| Thermal Degradation | Heating the solid peptide or a solution at elevated temperatures (e.g., 60-80°C). |

| Photostability | Exposure to UV and/or visible light. |

The degradation products are then typically analyzed using a stability-indicating High-Performance Liquid Chromatography (HPLC) method coupled with mass spectrometry (MS) to identify and quantify the degradants.

Logical Flow for a Forced Degradation Study

Caption: Logical workflow for a forced degradation study.

Mechanism of Action: Inhibition of Leptin-Induced Signaling

Allo-aca exerts its biological effects by antagonizing the leptin receptor (ObR), thereby inhibiting the downstream signaling cascades activated by leptin. The primary signaling pathways affected are the Janus kinase/signal transducer and activator of transcription 3 (JAK/STAT3), the mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK1/2), and the phosphatidylinositol 3-kinase/protein kinase B (PI3K/AKT) pathways.[7]

Experimental Protocols for Assessing Signaling Inhibition

The inhibition of these pathways by Allo-aca (TFA) can be assessed by measuring the phosphorylation status of key proteins in the cascade using Western blotting.

General Experimental Protocol for Western Blot Analysis

-

Cell Culture and Treatment:

-

Culture an appropriate cell line known to express the leptin receptor (e.g., breast cancer cell lines like MCF-7 or MDA-MB-231).

-

Serum-starve the cells to reduce basal signaling.

-

Pre-treat the cells with various concentrations of Allo-aca (TFA) for a specified time.

-

Stimulate the cells with leptin to induce phosphorylation of the target signaling proteins.

-

-

Cell Lysis and Protein Quantification:

-

Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Quantify the total protein concentration of the lysates using a standard method (e.g., BCA assay).

-

-

SDS-PAGE and Western Blotting:

-

Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-STAT3, anti-phospho-ERK1/2, or anti-phospho-AKT).

-

Wash the membrane and incubate with a suitable horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

To normalize for protein loading, strip the membrane and re-probe with an antibody for the total (phosphorylated and unphosphorylated) form of the target protein.

-

Express the results as the ratio of phosphorylated protein to total protein.

-

Signaling Pathway Diagrams

Leptin-Induced JAK/STAT3 Signaling and its Inhibition by Allo-aca

Caption: Allo-aca inhibits the JAK/STAT3 pathway.

Leptin-Induced MAPK/ERK1/2 Signaling and its Inhibition by Allo-aca

Caption: Allo-aca inhibits the MAPK/ERK1/2 pathway.

Leptin-Induced PI3K/AKT Signaling and its Inhibition by Allo-aca

References

- 1. Critical role of STAT3 in leptin’s metabolic actions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.uci.edu [chem.uci.edu]

- 3. researchgate.net [researchgate.net]

- 4. glpbio.com [glpbio.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. The designer leptin antagonist peptide Allo-aca compensates for short serum half-life with very tight binding to the receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Designer peptide antagonist of the leptin receptor with peripheral antineoplastic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Biological Functions of Leptin Blockade with Allo-aca: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the biological functions associated with the blockade of the leptin pathway using Allo-aca, a potent and specific leptin receptor antagonist. Leptin, a pleiotropic adipokine, has been implicated in a wide array of physiological and pathological processes, including tumorigenesis and angiogenesis. Consequently, the targeted inhibition of its signaling cascade presents a promising therapeutic avenue. This document details the mechanism of action of Allo-aca, summarizes key quantitative data from preclinical studies, provides comprehensive experimental protocols for cited in vitro and in vivo assays, and visualizes the intricate signaling pathways involved. The information herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to investigate and leverage leptin antagonism in their respective fields.

Introduction to Leptin and its Receptor

Leptin is a 16 kDa non-glycosylated protein hormone primarily secreted by adipose tissue, which plays a crucial role in the regulation of energy homeostasis. Beyond its metabolic functions, leptin exerts influence over a multitude of biological processes, including immune responses, reproduction, and angiogenesis. The biological effects of leptin are mediated through its interaction with the leptin receptor (ObR), a member of the class I cytokine receptor superfamily. Upon ligand binding, the ObR dimerizes, leading to the activation of the associated Janus kinase 2 (JAK2). This initiates a cascade of intracellular signaling events, predominantly through the JAK/STAT, MAPK/ERK, and PI3K/AKT pathways, ultimately culminating in the transcriptional regulation of target genes.

Allo-aca: A Potent Leptin Receptor Antagonist

Allo-aca is a peptidomimetic that acts as a potent and specific antagonist of the leptin receptor. By competitively binding to the ObR, Allo-aca effectively blocks the downstream signaling cascades typically initiated by leptin. This inhibitory action has been demonstrated in numerous in vitro and in vivo models, highlighting its potential as a therapeutic agent in disease states characterized by aberrant leptin signaling, such as certain types of cancer and ophthalmic neovascularization.

Quantitative Efficacy of Allo-aca

The inhibitory effects of Allo-aca have been quantified in various preclinical models. The following tables summarize the key efficacy data.

Table 1: In Vitro Efficacy of Allo-aca in Cancer Cell Lines

| Cell Line | Assay | Parameter | Allo-aca Concentration | Result | Citation |

| MDA-MB-231 (Triple-Negative Breast Cancer) | Cell Proliferation | Inhibition of leptin-induced proliferation | 50 pM | Significant inhibition | [1] |

| MCF-7 (Estrogen Receptor-Positive Breast Cancer) | Cell Proliferation | IC₅₀ | 200 pM | 50% inhibition of leptin-induced proliferation | [1] |

| MDA-MB-231 and MCF-7 | Gene Expression | Reduction of VEGF-dependent leptin mRNA | 250 nmol/L | Expression reduced below basal levels | [1] |

Table 2: In Vivo Efficacy of Allo-aca in an Orthotopic Mouse Xenograft Model

| Animal Model | Treatment | Dose | Outcome | Citation |

| MDA-MB-231 Orthotopic Mouse Xenograft | Untreated Control | N/A | Average survival time: 15.4 days | [1] |

| Allo-aca (subcutaneous) | 0.1 mg/kg/day | Average survival time: 24 days | [1] | |

| Allo-aca (subcutaneous) | 1 mg/kg/day | Average survival time: 28.1 days | [1] |

Table 3: In Vitro Efficacy of Allo-aca in an Ophthalmic Neoangiogenesis Model

| Cell Line | Assay | Chemoattractant | Allo-aca Concentration | Result | Citation |

| RF/6A (Retinal Endothelial Cells) | Chemotaxis and Chemokinesis | VEGF | 250 nmol/L | Significant inhibition of VEGF-induced migration | [1][2] |

Signaling Pathways

Leptin Signaling Pathway

Leptin binding to its receptor (ObR) triggers a phosphorylation cascade primarily mediated by JAK2. This leads to the activation of several downstream signaling pathways, including STAT3, which translocates to the nucleus to regulate gene expression, and the PI3K/AKT and MAPK/ERK pathways, which are involved in cell survival and proliferation.

Caption: Leptin signaling cascade initiation.

Allo-aca Mechanism of Action

Allo-aca functions as a competitive antagonist at the leptin receptor. By occupying the binding site, it prevents leptin from activating the receptor and initiating the downstream signaling events. This blockade effectively abrogates the biological effects of leptin.

Caption: Allo-aca's competitive antagonism at ObR.

Negative Feedback Regulation of Leptin Signaling

The leptin signaling pathway is tightly regulated by negative feedback mechanisms to prevent excessive signaling. Key players in this process are the Suppressor of Cytokine Signaling 3 (SOCS3) and Protein Tyrosine Phosphatase 1B (PTP1B). SOCS3 expression is induced by STAT3, and it subsequently inhibits JAK2 activity. PTP1B can dephosphorylate and inactivate both JAK2 and the leptin receptor itself.

Caption: Negative feedback loops in leptin signaling.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

In Vitro Cell Proliferation Assay (MDA-MB-231 and MCF-7 cells)

This protocol is designed to assess the effect of Allo-aca on leptin-induced proliferation of breast cancer cell lines.

Materials:

-

MDA-MB-231 and MCF-7 cells

-

DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Recombinant human leptin

-

Allo-aca

-

Phosphate Buffered Saline (PBS)

-

Trypsin-EDTA

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Cell Culture: Culture MDA-MB-231 and MCF-7 cells in supplemented DMEM/F-12 medium in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Harvest cells using Trypsin-EDTA and seed them into 96-well plates at a density of 5 x 10³ cells/well. Allow cells to adhere for 24 hours.

-

Serum Starvation: After adherence, aspirate the medium and wash the cells with PBS. Replace the medium with serum-free medium and incubate for 24 hours to synchronize the cells.

-

Treatment: Prepare serial dilutions of Allo-aca (e.g., from 1 pM to 1 µM) and a fixed concentration of leptin (e.g., 100 ng/mL). Treat the cells with:

-

Control (serum-free medium)

-

Leptin alone

-

Allo-aca alone (at various concentrations)

-

Leptin in combination with Allo-aca (at various concentrations)

-

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Assay: Add MTT reagent to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Aspirate the medium and add DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control group. Determine the IC₅₀ value for Allo-aca in the presence of leptin using appropriate software.

In Vivo Orthotopic Mouse Xenograft Model (MDA-MB-231)

This protocol describes the establishment of an orthotopic breast cancer model and the evaluation of Allo-aca's therapeutic efficacy.

Materials:

-

Female immunodeficient mice (e.g., NOD/SCID or NSG), 6-8 weeks old

-

MDA-MB-231 cells

-

Matrigel

-

Allo-aca

-

Sterile saline

-

Anesthetics (e.g., isoflurane)

-

Surgical instruments

-

Calipers

Procedure:

-

Cell Preparation: Harvest MDA-MB-231 cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 2.5 x 10⁷ cells/mL.

-

Tumor Cell Implantation:

-

Anesthetize the mice.

-

Inject 100 µL of the cell suspension (2.5 x 10⁶ cells) into the fourth mammary fat pad.

-

-

Tumor Growth Monitoring: Monitor the mice for tumor development. Once tumors are palpable (approximately 50-100 mm³), randomize the mice into treatment groups.

-

Treatment Administration:

-

Prepare Allo-aca solutions in sterile saline.

-

Administer Allo-aca subcutaneously at doses of 0.1 mg/kg/day and 1 mg/kg/day. The control group receives vehicle (sterile saline) only.

-

Continue treatment for the duration of the study.

-

-

Tumor Measurement: Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x length x width²).

-

Survival Analysis: Monitor the mice for signs of morbidity and euthanize them when tumors reach a predetermined size or if they show signs of distress. Record the date of euthanasia for survival analysis.

-

Data Analysis: Compare tumor growth rates and survival times between the treatment and control groups using appropriate statistical methods (e.g., Kaplan-Meier survival analysis).

In Vitro Chemotaxis and Chemokinesis Assay (RF/6A cells)

This protocol outlines the procedure for assessing the effect of Allo-aca on VEGF-induced migration of retinal endothelial cells.

Materials:

-

RF/6A cells

-

Endothelial cell growth medium

-

Recombinant human VEGF

-

Allo-aca

-

Transwell inserts (8 µm pore size)

-

24-well plates

-

Serum-free medium

-

Calcein-AM or other fluorescent dye

-

Fluorescence microscope or plate reader

Procedure:

-

Cell Culture: Culture RF/6A cells in endothelial cell growth medium.

-

Cell Preparation: Harvest cells and resuspend them in serum-free medium at a concentration of 1 x 10⁵ cells/mL.

-

Assay Setup (Chemotaxis):

-

Add serum-free medium containing VEGF (e.g., 50 ng/mL) to the lower chamber of the 24-well plate.

-

Add the RF/6A cell suspension to the upper chamber of the Transwell insert.

-

To test the inhibitory effect of Allo-aca, add it at the desired concentration (e.g., 250 nmol/L) to both the upper and lower chambers.

-

-

Assay Setup (Chemokinesis):

-

Add VEGF to both the upper and lower chambers to eliminate the chemoattractant gradient.

-

-

Incubation: Incubate the plate for 4-6 hours at 37°C.

-

Cell Staining and Removal:

-

Carefully remove the non-migrated cells from the upper surface of the insert with a cotton swab.

-

Fix and stain the migrated cells on the lower surface of the membrane with a fluorescent dye like Calcein-AM.

-

-

Data Acquisition: Quantify the migrated cells by either counting them under a fluorescence microscope or by measuring the fluorescence intensity using a plate reader.

-

Data Analysis: Compare the number of migrated cells in the treatment groups to the control groups.

Conclusion

Allo-aca demonstrates significant potential as a therapeutic agent by effectively blocking the biological functions of leptin. The data presented in this guide highlight its potent anti-proliferative and anti-angiogenic activities in relevant preclinical models. The detailed experimental protocols and signaling pathway diagrams provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic applications of leptin antagonism. Future studies should focus on elucidating the full spectrum of Allo-aca's effects and its potential for clinical translation in oncology and other diseases driven by aberrant leptin signaling.

References

Allo-aca: A Potent Antagonist for Elucidating Leptin Signaling Pathways

An In-depth Technical Guide for Researchers and Drug Development Professionals

Allo-aca is a synthetic peptidomimetic that functions as a potent and specific antagonist of the leptin receptor (ObR).[1] Derived from the third binding site of leptin, this nine-residue peptide (H-alloThr-Glu-Nva-Val-Ala-Leu-Ser-Arg-Aca-NH2) effectively blocks leptin-induced signaling in a multitude of in vitro and in vivo models, making it an invaluable tool for studying the physiological and pathological roles of leptin.[2][3][4] This guide provides a comprehensive overview of Allo-aca, its mechanism of action, its effects on key signaling cascades, and detailed protocols for its application in research settings.

Mechanism of Action: High-Affinity Competitive Antagonism

Allo-aca exerts its inhibitory effects by binding directly to the leptin receptor, thereby preventing the endogenous ligand, leptin, from docking and initiating downstream signaling cascades. The efficacy of Allo-aca is rooted in its exceptionally tight and stable interaction with the ObR. Surface plasmon resonance (SPR) assays have demonstrated a rapid association rate and a very slow dissociation rate, indicating a prolonged receptor occupancy and a durable antagonistic effect long after the peptide is cleared from circulation.[5][6][7]

This strong binding compensates for its relatively short serum half-life, which is less than 30 minutes in human serum.[5][6] Despite rapid clearance, its tight receptor binding deactivates the receptor for 6-8 hours, enabling significant biological effects in vivo with subcutaneous administration.[2][7]

Quantitative Data Summary

The following tables summarize the key quantitative parameters defining the activity and pharmacokinetics of Allo-aca from various studies.

Table 1: Receptor Binding Kinetics and In Vitro Efficacy

| Parameter | Value | Cell Line / System | Reference |

| Association Rate (k_a) | 5 x 10⁵ M⁻¹s⁻¹ | Human Leptin Receptor | [5][6] |

| Dissociation Rate (k_diss) | 1.5 x 10⁻⁴ s⁻¹ | Human Leptin Receptor | [5][6] |

| Receptor-Ligand Half-Life | ~110 minutes | Human Leptin Receptor | [7] |

| IC₅₀ (vs. Leptin-induced Proliferation) | 200 pM | MCF-7 (Breast Cancer) | [1] |

| Effective Inhibitory Concentration | 50 pM | MDA-MB-231 (Breast Cancer) | [1] |

| Inhibition of VEGF-induced Proliferation | Effective at 100-250 nM | RF/6A and BCE (Endothelial Cells) | [3] |

Table 2: In Vivo Efficacy and Pharmacokinetics (Mouse Models)

| Parameter | Value | Animal Model | Reference |

| Dosage (Antineoplastic Activity) | 0.1 - 1 mg/kg/day (s.c.) | MDA-MB-231 Xenograft | [1] |

| Increase in Survival Time (at 0.1 mg/kg) | From 15.4 to 24 days | MDA-MB-231 Xenograft | [1] |

| Increase in Survival Time (at 1 mg/kg) | From 15.4 to 28.1 days | MDA-MB-231 Xenograft | [1] |

| Serum Half-Life | < 30 minutes | CD-1 Mice | [5][6] |

| Peak Plasma Concentration (C_max) | 8.9 µg/mL (at 5 min post s.c. injection) | CD-1 Mice | [5][6] |

| Detection Limit in Plasma | Undetectable after 1 hour | CD-1 Mice | [7] |

Leptin Signaling Pathways Modulated by Allo-aca

Leptin binding to the long-form of its receptor (ObRb) triggers the activation of several intracellular signaling pathways that regulate gene expression and cellular function. Allo-aca serves as a tool to dissect these pathways by blocking the initial receptor activation step.

The JAK/STAT Pathway

The Janus kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway is the canonical signaling cascade for leptin. Upon leptin binding, receptor-associated JAK2 is activated through autophosphorylation. Activated JAK2 then phosphorylates key tyrosine residues on the intracellular domain of ObRb, creating docking sites for STAT3. Recruited STAT3 is subsequently phosphorylated, dimerizes, and translocates to the nucleus to regulate the transcription of target genes.[8] Allo-aca effectively blocks leptin-induced phosphorylation of both STAT3 and ERK1/2.[9]

The PI3K/Akt Pathway

Leptin also activates the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which is crucial for cell survival, growth, and metabolism.[10] This activation is mediated through Insulin Receptor Substrate (IRS) proteins that are phosphorylated by JAK2. This leads to the activation of PI3K, which in turn activates Akt (also known as Protein Kinase B). By preventing JAK2 activation, Allo-aca abrogates downstream signaling through this pathway.[10]

The MAPK/ERK Pathway

The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, involved in cell proliferation and differentiation, is also modulated by leptin. Activation proceeds via JAK2 phosphorylation of the ObR, which creates a docking site for the SHP2 phosphatase. SHP2, in turn, activates the Grb2/SOS/Ras cascade, leading to the phosphorylation and activation of ERK1/2.[8] Allo-aca has been shown to inhibit leptin- and VEGF-dependent activation of ERK1/2 signaling.[3][10]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Leptin Receptor Blockade Attenuates Hypertension, but Does Not Affect Ventilatory Response to Hypoxia in a Model of Polygenic Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Designer Leptin Receptor Antagonist Allo-aca Inhibits VEGF Effects in Ophthalmic Neoangiogenesis Models [frontiersin.org]

- 4. Leptin-Activity Modulators and Their Potential Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The designer leptin antagonist peptide Allo-aca compensates for short serum half-life with very tight binding to the receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Designer peptide antagonist of the leptin receptor with peripheral antineoplastic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Allo-aca (TFA) in In Vivo Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allo-aca (TFA) is a potent and specific peptidomimetic antagonist of the leptin receptor (ObR).[1][2][3] As the obesity hormone leptin has been implicated in the progression of various cancers, particularly breast cancer, targeting its signaling pathway presents a promising therapeutic strategy.[4] Allo-aca effectively blocks leptin-induced signaling and has demonstrated anti-neoplastic activity in both in vitro and in vivo models.[1][2][3] These application notes provide detailed protocols for the use of Allo-aca (TFA) in a triple-negative breast cancer (TNBC) mouse xenograft model, a valuable tool for preclinical evaluation of this compound.

Mechanism of Action

Leptin exerts its effects by binding to the leptin receptor (ObR), which activates several downstream signaling pathways crucial for cell proliferation, migration, and survival. Allo-aca acts as a competitive antagonist, blocking the binding of leptin to ObR and thereby inhibiting the activation of these pathways. In cancer cells, this leads to a reduction in tumor growth and progression. The primary signaling cascades inhibited by Allo-aca include JAK2/STAT3, MAPK/ERK1/2, and PI3K/AKT.[4]

Quantitative Data Summary

The following tables summarize the in vivo efficacy of Allo-aca (TFA) in an MDA-MB-231 orthotopic mouse xenograft model.

Table 1: Survival Analysis of Allo-aca (TFA) Treated Mice

| Treatment Group | Dose (mg/kg/day) | Administration Route | Average Survival Time (days) |

| Untreated Control | - | - | 15.4[1][3] |

| Allo-aca (TFA) | 0.1 | Subcutaneous | 24.0[1][3] |

| Allo-aca (TFA) | 1 | Subcutaneous | 28.1[1][3] |

Table 2: Pharmacokinetic Profile of Allo-aca

| Parameter | Value | Species |

| Cmax | 8.9 µg/mL | Mouse[5] |

| Time to Cmax | 5 minutes | Mouse[5] |

| Half-life (plasma) | < 30 minutes | Mouse[5] |

Experimental Protocols

Protocol 1: Establishment of MDA-MB-231 Orthotopic Xenograft Mouse Model

This protocol details the procedure for establishing a human breast cancer xenograft model in immunocompromised mice using the MDA-MB-231 cell line.

Materials:

-

MDA-MB-231 human breast cancer cell line

-

Female immunodeficient mice (e.g., BALB/c nude or NOD/SCID)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS), sterile

-

Matrigel (Corning, growth factor reduced)

-

Insulin syringes (28-30 gauge)

-

Anesthetic (e.g., isoflurane)

-

Surgical tools (scissors, forceps)

-

70% Ethanol

-

Povidone-iodine or chlorhexidine

Procedure:

-

Cell Culture: Culture MDA-MB-231 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Preparation:

-

When cells reach 80-90% confluency, wash with PBS and detach using Trypsin-EDTA.

-

Neutralize trypsin with complete medium and centrifuge the cell suspension.

-

Resuspend the cell pellet in sterile PBS.

-

Perform a cell count using a hemocytometer and assess viability (should be >95%).

-

Adjust the cell concentration to 5 x 10^7 cells/mL in a 1:1 mixture of serum-free DMEM and Matrigel. Keep the cell suspension on ice.[6]

-

-

Animal Preparation:

-

Anesthetize the mouse using isoflurane.

-

Shave the fur over the fourth mammary fat pad.

-

Disinfect the injection site with 70% ethanol followed by povidone-iodine or chlorhexidine.

-

-

Orthotopic Injection:

-

Gently lift the skin over the mammary fat pad with forceps.

-

Insert a 28-30 gauge needle into the fat pad.

-

Slowly inject 100 µL of the cell suspension (containing 5 x 10^6 cells) into the mammary fat pad.[7]

-

Withdraw the needle slowly to prevent leakage.

-

-

Post-operative Care and Monitoring:

-

Monitor the animals for recovery from anesthesia.

-

Observe the mice regularly for tumor growth. Tumor palpation can begin 7-10 days post-injection.

-

Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (length x width^2) / 2.

-

Protocol 2: Administration of Allo-aca (TFA) in Tumor-Bearing Mice

This protocol describes the preparation and subcutaneous administration of Allo-aca (TFA) to mice with established MDA-MB-231 xenografts.

Materials:

-

Allo-aca (TFA) peptide

-

Sterile saline solution (0.9% NaCl)

-

Insulin syringes (28-30 gauge)

Procedure:

-

Preparation of Dosing Solution:

-

Reconstitute the lyophilized Allo-aca (TFA) powder in sterile saline solution.

-

For a 1 mg/kg dose in a 20 g mouse (0.02 mg), a stock solution of 0.2 mg/mL can be prepared.[8] A 100 µL injection of this solution will deliver the required dose.

-

Ensure the peptide is fully dissolved. The solution should be prepared fresh daily.

-

-

Administration:

-

Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

-

Administer Allo-aca (TFA) subcutaneously once daily at the desired dose (e.g., 0.1 or 1 mg/kg).[1][3]

-

The control group should receive subcutaneous injections of the vehicle (sterile saline).

-

Continue treatment for the duration of the study as defined by the experimental endpoints.

-

-

Monitoring and Endpoints:

-

Monitor tumor growth, body weight, and overall health of the animals regularly.

-

The primary endpoint is typically tumor volume or survival.

-

At the end of the study, euthanize the mice and collect tumors and other tissues for further analysis (e.g., histology, Western blotting, qRT-PCR).

-

Visualizations

Signaling Pathway of Leptin Receptor and Inhibition by Allo-aca

Caption: Leptin signaling pathway and its inhibition by Allo-aca (TFA).

Experimental Workflow for In Vivo Efficacy Study of Allo-aca (TFA)

Caption: Workflow for evaluating Allo-aca (TFA) in a mouse xenograft model.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]